Benzyl oxetan-3-ylcarbamate
Descripción
The exact mass of the compound Benzyl N-(oxetan-3-yl)carbamate is 207.08954328 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzyl oxetan-3-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl oxetan-3-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
benzyl N-(oxetan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(12-10-7-14-8-10)15-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMBXCKKVJEOIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Role of benzyl oxetan-3-ylcarbamate in medicinal chemistry
Title: Strategic Implementation of Benzyl Oxetan-3-ylcarbamate in Medicinal Chemistry: A Technical Guide
Executive Summary
Benzyl oxetan-3-ylcarbamate (CAS: 1207175-40-3) serves as the primary stable precursor for 3-aminooxetane , a high-value bioisostere in modern drug discovery. While the free amine (3-aminooxetane) is volatile and difficult to store, the Cbz-protected form allows for precise stoichiometry and "on-demand" generation of the amine.
The 3-aminooxetane motif is deployed to resolve critical DMPK (Drug Metabolism and Pharmacokinetics) liabilities. By replacing gem-dimethyl, methylene, or carbonyl groups, it lowers lipophilicity (LogD), enhances aqueous solubility (often >100-fold), and modulates basicity (pKa reduction by ~2–3 units) without altering the vector of the pharmacophore. This guide details the synthesis, deprotection, and strategic application of this building block.
Chemical Profile & Structural Logic
| Property | Specification |
| IUPAC Name | Benzyl N-(oxetan-3-yl)carbamate |
| CAS Number | 1207175-40-3 |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Core Motif | 3-Aminooxetane (masked) |
| Key Function | Bioisostere for gem-dimethyl, carbonyl, or morpholine |
| pKa (of free amine) | ~7.9 (vs. ~10.6 for isopropylamine) |
The "Oxetane Effect": The oxetane ring is a 4-membered ether.[1] The oxygen atom exerts a strong inductive electron-withdrawing effect ($ -I $) on the C3 position. When an amine is attached at C3, this inductive effect significantly lowers the basicity of the nitrogen lone pair. This is a critical design feature for reducing hERG channel inhibition and improving membrane permeability by ensuring a higher fraction of the neutral species at physiological pH.
Strategic Utility: Why Use This Building Block?
A. Solubility & Lipophilicity Modulation
The oxetane ring is polar but compact. Replacing a lipophilic gem-dimethyl group with an oxetane ring typically reduces LogD by 1.0–2.0 units and increases thermodynamic solubility.
Comparative Data (Wuitschik et al.):
| Scaffold | Substituent (R) | LogD (pH 7.4) | Solubility (µM) |
|---|
| Gem-Dimethyl |
B. Basicity Reduction (pKa Modulation)
High basicity in drug candidates often correlates with hERG toxicity and P-gp efflux liability. The 3-aminooxetane motif offers a "low-basicity" primary amine surrogate.
-
Isopropylamine pKa: ~10.6[3]
-
Cyclobutylamine pKa: ~9.7
-
3-Aminooxetane pKa: ~7.9
C. Metabolic Stability
The oxetane ring blocks metabolic "soft spots." Unlike a cyclobutane or isopropyl group, which are prone to oxidative metabolism (CYP450-mediated hydroxylation), the oxetane ring is generally metabolically robust, provided the ring strain does not trigger acid-catalyzed opening in the stomach (which is rare for 3-substituted oxetanes under physiological conditions).
Experimental Protocols
Workflow Visualization
The following diagram outlines the synthesis of the building block and its downstream application.
Caption: Synthesis of Benzyl oxetan-3-ylcarbamate via Curtius rearrangement and subsequent deprotection.
Protocol A: Synthesis of Benzyl oxetan-3-ylcarbamate
Primary route via Curtius Rearrangement.[4][5]
-
Reagents: Oxetane-3-carboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (Et3N, 1.2 eq), Benzyl alcohol (1.5 eq), Toluene (anhydrous).
-
Procedure:
-
Dissolve oxetane-3-carboxylic acid in anhydrous toluene under
. -
Add Et3N followed by DPPA dropwise at 0°C.
-
Stir at room temperature for 1 hour to form the acyl azide.
-
Heat the mixture to 80°C for 2 hours. Note: Evolution of
gas indicates isocyanate formation. -
Add Benzyl alcohol and continue heating at 80°C for 4–6 hours.
-
Cool to room temperature. Dilute with EtOAc, wash with saturated
and brine. -
Purify via silica gel chromatography (Hexane/EtOAc).
-
-
Yield: Typically 60–75%. The product is a white solid.
Protocol B: Deprotection to 3-Aminooxetane
Critical Note: 3-Aminooxetane is volatile and prone to polymerization/degradation. It should be generated immediately before use.
-
Reagents: Benzyl oxetan-3-ylcarbamate, 10% Pd/C (10 wt%), Methanol (or Ethanol).
-
Procedure:
-
Dissolve the carbamate in methanol.
-
Add Pd/C catalyst under an inert atmosphere (Argon).
-
Purge with
gas (balloon pressure is sufficient). -
Stir vigorously at room temperature for 1–2 hours. Monitor by TLC (disappearance of starting material).
-
Filtration: Filter through a Celite pad to remove Pd/C. Rinse with methanol.
-
Usage: Do not concentrate to dryness if possible. Use the methanolic solution directly in the next coupling step. If concentration is required, do so at low temperature (<30°C) and do not store the free amine for extended periods.
-
Decision Framework: When to Use Oxetanes
Use the following logic to determine if this building block is appropriate for your lead optimization campaign.
Caption: Decision logic for deploying oxetane bioisosteres in medicinal chemistry campaigns.
Safety & Handling
-
Ring Strain: The oxetane ring has significant strain energy (~106 kJ/mol). While kinetically stable, avoid strong Lewis acids or extremely high temperatures (>120°C) which may trigger ring-opening polymerization.
-
Free Amine: 3-Aminooxetane is a low-molecular-weight amine. It acts as a skin and respiratory irritant. Handle only in a fume hood.
-
DPPA: Diphenylphosphoryl azide is toxic and potentially explosive if distilled. Use with caution during the Curtius rearrangement.
References
-
Wuitschik, G., et al. (2006).[6] "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, 45(46), 7736–7739. Link
-
Wuitschik, G., Carreira, E. M., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246. Link
-
Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][6] Chemical Reviews, 116(19), 12150–12233. Link
-
Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067. Link
-
Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel Nav1.7." Journal of Medicinal Chemistry, 54(22), 7772–7783. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Technical Whitepaper: Benzyl Oxetan-3-ylcarbamate as a Strategic Precursor for Gem-Dimethyl Bioisosterism
Executive Summary
In modern medicinal chemistry, the optimization of drug-like properties often necessitates the replacement of lipophilic moieties with polar, metabolically stable surrogates.[1] The 3,3-disubstituted oxetane ring has emerged as a premier bioisostere for the gem-dimethyl group, offering reduced lipophilicity (LogP), enhanced aqueous solubility, and improved metabolic stability while retaining steric fidelity.
Benzyl oxetan-3-ylcarbamate (Cbz-3-aminooxetane) serves as a critical, bench-stable precursor for accessing the 3-aminooxetane motif. This guide details the physicochemical rationale, synthetic utility, and experimental protocols for leveraging this precursor to install oxetane bioisosteres in drug candidates.[1][2]
The Bioisosteric Rationale: Oxetane vs. Gem-Dimethyl[1][3][4]
The "gem-dimethyl effect" is a classical strategy to restrict conformational freedom and improve target binding. However, the introduction of gem-dimethyl groups (-C(CH3)2-) often incurs a penalty in lipophilicity and metabolic liability (via CYP450 oxidation of methyl groups).
The oxetane ring acts as a bioisostere by mimicking the steric bulk and bond angles of the gem-dimethyl group while introducing a significant dipole and lowering LogP.
Physicochemical Comparison
The following table contrasts the properties of a generic gem-dimethyl motif against its oxetane counterpart.
| Property | Gem-Dimethyl (-C(Me)2-) | Oxetane (-C3H4O-) | Impact on Drug Design |
| Lipophilicity (ΔLogP) | Baseline | -1.0 to -1.3 | Significant reduction in lipophilicity; improves LLE. |
| H-Bonding | None | Acceptor (Weak) | Increases aqueous solubility; potential for new interactions. |
| Metabolic Stability | Low (Methyl oxidation) | High | Blocks metabolic soft spots; oxetane ring is generally stable to CYP450. |
| Steric Bulk | High | Moderate-High | Maintains "puckered" conformation similar to cyclohexane/dimethyl. |
| Basicity (pKa of adjacent amine) | Increases pKa | Lowers pKa (~1-2 units) | Modulates basicity of adjacent amines, improving permeability. |
Structural Overlay & Logic
The oxetane ring's oxygen atom acts as a metabolic block, preventing the rapid hydroxylation often seen with methyl groups.
Figure 1: The transition from gem-dimethyl to oxetane improves physicochemical parameters while maintaining structural integrity.
The Precursor Profile: Benzyl Oxetan-3-ylcarbamate[5]
Direct handling of free 3-aminooxetane can be challenging due to its volatility and potential for polymerization or ring opening under uncontrolled conditions. Benzyl oxetan-3-ylcarbamate (CAS: 1207175-40-3) provides a crystalline, chemically stable "masked" form of the amine.
Key Advantages of the Cbz-Precursor
-
Orthogonal Protection: The Carboxybenzyl (Cbz) group is stable to acidic conditions (e.g., TFA, HCl) often used to deprotect Boc groups elsewhere in the molecule. This allows for selective functionalization of polyamine scaffolds.
-
Storage Stability: Unlike the free amine or volatile oxetan-3-one, the carbamate is a solid (mp 86–89 °C) that is stable at room temperature.
-
Controlled Release: The free amine is generated in situ or immediately prior to coupling, minimizing degradation risks.
Experimental Protocols
Protocol A: Cbz-Deprotection (Hydrogenolysis)
Objective: To liberate the free 3-aminooxetane for subsequent coupling. Note: Avoid strong mineral acids during workup to prevent oxetane ring opening.
Materials:
-
Benzyl oxetan-3-ylcarbamate (1.0 equiv)[3]
-
Pd/C (10% w/w, 0.1 equiv by mass)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (balloon pressure)
Step-by-Step Methodology:
-
Dissolution: Dissolve Benzyl oxetan-3-ylcarbamate in MeOH (0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Argon/Nitrogen).
-
Hydrogenation: Purge the vessel with
gas. Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 1–4 hours. Monitor by TLC (stain with ninhydrin; free amine will stain, starting material is UV active). -
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with MeOH.
-
Critical Check: Do not use acidic washes.
-
-
Concentration: Concentrate the filtrate under reduced pressure at low temperature (<40 °C).
-
Result: The free amine (3-aminooxetane) is obtained as a colorless oil/semisolid. Use immediately in the next step.
Protocol B: Amide Coupling (General Procedure)
Objective: To couple 3-aminooxetane to a carboxylic acid drug scaffold.
Materials:
-
Carboxylic Acid Scaffold (1.0 equiv)
-
Freshly deprotected 3-aminooxetane (1.2 equiv)
-
HATU (1.2 equiv)[3]
-
DIPEA (3.0 equiv)[3]
-
DMF or DCM (anhydrous)
Step-by-Step Methodology:
-
Activation: To a solution of the Carboxylic Acid in DMF (0.1 M) at 0 °C, add DIPEA followed by HATU. Stir for 15 minutes to activate the acid.
-
Addition: Add the solution of 3-aminooxetane (from Protocol A) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours.
-
Workup: Dilute with EtOAc. Wash with sat.
(mild base) and brine.-
Caution: Avoid acidic washes (e.g., 1M HCl) if the product is acid-sensitive; use dilute citric acid or ammonium chloride if necessary, but rapid processing is advised.
-
-
Purification: Dry over
, concentrate, and purify via flash chromatography.
Synthetic Workflow Visualization
The following diagram illustrates the integration of Benzyl oxetan-3-ylcarbamate into a drug discovery workflow, highlighting the orthogonal stability.
Figure 2: Synthetic pathway from the Cbz-protected precursor to the final bioisostere-containing candidate.[3]
Troubleshooting & Stability Guide
Acid Sensitivity
The oxetane ring is strained. While 3,3-disubstituted oxetanes are relatively robust, the ring can open under strong acidic conditions, particularly in nucleophilic solvents (e.g., HCl in MeOH).
-
Recommendation: Perform deprotections under neutral conditions (hydrogenolysis). If acid deprotection of other groups (e.g., Boc) is required later, use TFA/DCM at 0 °C and quench immediately; avoid heating with strong acids.
Solubility
The Cbz-precursor has low water solubility but dissolves well in organic solvents (DCM, MeOH, EtOAc). The deprotected amine is highly polar and water-soluble.
-
Recommendation: If the free amine is not visible in organic extraction during workup, it may be in the aqueous phase. For simple couplings, "telescoping" the reaction (concentrating the hydrogenation mixture and adding the coupling partners directly) is often preferred to avoid isolation losses.
References
-
Wuitschik, G., et al. (2010).[4] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Link
-
Burkhard, J. A., et al. (2010).[4] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052–9067. Link
-
Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews, 116(19), 12150–12233. Link
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Context on bioisosterism and polarity). Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-Benzyl (2-oxooxetan-3-YL)carbamate | C11H11NO4 | CID 489182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
Application Note: Catalytic Hydrogenolysis of Benzyl Oxetan-3-ylcarbamate
[1]
Executive Summary
This guide details the protocol for the chemoselective deprotection of benzyl oxetan-3-ylcarbamate (Cbz-protected oxetan-3-amine) to yield oxetan-3-amine.[1] While hydrogenolysis over Palladium on Carbon (Pd/C) is a standard transformation, the presence of the strained oxetane ring requires specific attention to acidity and workup conditions to prevent ring-opening.[1] Furthermore, the high volatility and hydrophilicity of the resulting free amine (oxetan-3-amine) necessitate specialized isolation techniques—typically conversion to a stable salt—to avoid yield loss during solvent removal.[1]
Introduction & Mechanistic Insight
The Role of Oxetanes in Drug Discovery
The oxetane ring has emerged as a critical "gem-dimethyl" surrogate in modern medicinal chemistry.[1][2][3] As established by Wuitschik, Carreira, and colleagues at Roche and ETH Zürich, the oxetane ring offers a metabolic "soft spot" protection similar to a gem-dimethyl group but with significantly lower lipophilicity (LogP) and improved aqueous solubility [1, 2].[1]
Reaction Mechanism
The cleavage of the benzyloxycarbonyl (Cbz) group proceeds via a standard heterogeneous catalytic cycle on the Palladium surface.
-
Adsorption: The benzyl aromatic ring coordinates to the Pd surface.[1]
-
Oxidative Addition: The benzylic C-O bond is cleaved by surface hydrides.[1]
-
Decarboxylation: The resulting carbamic acid intermediate is unstable and spontaneously decarboxylates to release
and the free amine.[1]
Critical Stability Note: While oxetanes are more stable than epoxides, they are susceptible to acid-catalyzed ring-opening hydrolysis, yielding 1,3-diols.[1] The carbamic acid intermediate generated in situ is generally too weak to trigger this, but exogenous acids (e.g., HCl used to activate catalysts) must be avoided.[1]
Pathway Visualization
The following diagram illustrates the reaction pathway and potential degradation routes.
Figure 1: Mechanistic pathway of Cbz-deprotection showing the desired decarboxylation and potential acid-catalyzed ring-opening risk.[1][4]
Experimental Protocol
Reagents & Equipment
-
Substrate: Benzyl oxetan-3-ylcarbamate (1.0 equiv).
-
Catalyst: 10 wt% Pd/C (wet support, Degussa type E101 or equivalent).[1] Note: Wet catalyst is safer and reduces pyrophoric risk.[1]
-
Solvent: Methanol (MeOH) or Ethanol (EtOH), HPLC grade.[1]
-
Hydrogen Source: Hydrogen balloon (1 atm).
-
Additives: None (Avoid acetic acid).
-
Workup: Celite® 545, Oxalic acid (anhydrous) or HCl in dioxane (for salt formation).[1]
Step-by-Step Methodology
Step 1: Reaction Setup[1][4][5][6]
-
Dissolve Benzyl oxetan-3-ylcarbamate (1.0 g, 4.8 mmol) in MeOH (20 mL, 0.25 M concentration).
-
Why: Methanol facilitates rapid hydrogenolysis and solubilizes the polar product.[1]
-
-
Purge the solution with Nitrogen (
) for 5 minutes to remove dissolved oxygen.[1] -
Carefully add 10% Pd/C (100 mg, 10 wt% loading relative to substrate).
-
Safety: Add catalyst to the wet solution under inert gas to prevent ignition of solvent vapors.[1]
-
Step 2: Hydrogenation[1][3]
-
Equip the flask with a 3-way stopcock and a hydrogen balloon.[1]
-
Evacuate the flask (house vacuum is sufficient) and backfill with
. Repeat 3 times. -
Stir vigorously at Room Temperature (20-25°C) for 2–4 hours.
Step 3: Filtration (The Safety Critical Step)[1]
-
Dilute the reaction mixture with 10 mL MeOH.
-
Filter the mixture through a pad of Celite® to remove the catalyst.[1]
-
IMMEDIATELY rinse the filter cake with water or keep it wet.[1]
Step 4: Isolation (The Yield Critical Step)
Decision Point: Oxetan-3-amine is a volatile liquid (bp est. 80-90°C) and difficult to handle as a free base.[1] Salt formation is strongly recommended. [1]
Option A: Isolation as Oxalate Salt (Preferred for stability) [1]
-
To the methanolic filtrate, add Oxalic acid (0.5 equiv if forming 2:1 salt, or 1.0 equiv for 1:1 salt) dissolved in MeOH.
-
Stir for 10 minutes. A white precipitate should form.[1]
-
Concentrate the solvent to ~20% volume.[1]
-
Add cold Diethyl Ether (
) to maximize precipitation.[1] -
Filter the solid and dry under vacuum.[1]
Option B: Isolation as HCl Salt [1]
-
Cool the filtrate to 0°C.
-
Add 4M HCl in Dioxane (1.1 equiv) dropwise.
-
Concentrate in vacuo to yield the hydrochloride salt.[1]
Workup & Isolation Workflow
Figure 2: Isolation workflow emphasizing salt formation to mitigate volatility risks.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Mass Balance) | Product volatility.[1][7] | Do not evaporate to dryness as a free base.[1] Form the HCl or Oxalate salt immediately after filtration.[1] |
| Incomplete Conversion | Catalyst poisoning or low pressure.[1] | Ensure vigorous stirring (gas-liquid transfer is rate-limiting).[1] Refresh |
| Ring Opening (Byproducts) | Acidic conditions.[1][8] | Ensure the solvent is neutral.[1] Do not use acidic catalyst pretreatments.[1] Avoid high temperatures (>40°C). |
| Pyrophoric Event | Dry Pd/C catalyst.[1][5] | Keep the Celite pad wet with water after filtration.[1] Dispose of catalyst in a dedicated waste container with water.[1] |
Expected Data
References
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006).[1][9][10] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736–7739.[1][9][10] [Link][1]
-
Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010).[1][9] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[1][2] [Link]
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016).[1][9] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.[1] [Link][1]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1] [Link]
Sources
- 1. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimized Protocols for the N-Alkylation of Benzyl Oxetan-3-ylcarbamate
Executive Summary & Strategic Analysis
Target Molecule: Benzyl oxetan-3-ylcarbamate (Cbz-protected 3-aminooxetane). Transformation: N-alkylation of the carbamate nitrogen. Critical Challenge: Balancing the nucleophilicity required for alkylation against the latent instability of the oxetane ring (strain energy ~25.5 kcal/mol).
The Chemist's Dilemma: Stability vs. Reactivity
The N-alkylation of oxetan-3-ylcarbamates presents a specific paradox in organic synthesis. While the oxetane ring is kinetically stable to nucleophiles and strong bases (making basic alkylation theoretically safe), it is hypersensitive to Lewis and Brønsted acids, which trigger rapid ring-opening polymerization or rearrangement.
Furthermore, the pKa of the carbamate N-H (approx. 12–13) requires a base strong enough to deprotonate it, but the resulting anion must be alkylated without inducing
Strategic Pillars for Success:
-
Base Selection: Strong, non-nucleophilic bases (NaH, KHMDS) are preferred over hydroxides in homogenous solution to prevent carbamate hydrolysis.
-
Acid Avoidance: The most critical failure point is not the reaction, but the workup . Standard acidic washes (1M HCl) used to remove excess amine/base will destroy the oxetane.
-
Solvent Polarity: Polar aprotic solvents (DMF, DMSO) accelerate the SN2 substitution but must be dry to prevent competitive hydrolysis.
Protocol A: Irreversible Deprotonation (The "Gold Standard")
Application: High-yielding synthesis for small-to-medium scale (mg to gram) where substrate conservation is paramount. Mechanism: Irreversible deprotonation using Sodium Hydride (NaH) followed by SN2 attack.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Substrate: Benzyl oxetan-3-ylcarbamate (1.0 equiv).
-
Alkylating Agent: Alkyl halide (R-X, 1.2–1.5 equiv). Note: Iodides > Bromides >> Chlorides.
-
Base: Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv).
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP. Do not use THF unless the alkyl halide is highly reactive, as carbamate anions are tight ion pairs in THF.
-
Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.
-
Solvation: Dissolve Benzyl oxetan-3-ylcarbamate (1.0 equiv) in anhydrous DMF (0.1 M concentration). Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Add NaH (1.2 equiv) portion-wise over 5–10 minutes.
-
Observation: Gas evolution (
) will occur. -
Wait Time: Stir at 0 °C for 15–30 minutes until gas evolution ceases. The solution often turns yellow/orange, indicating the formation of the carbamate anion.
-
-
Alkylation: Add the Alkyl Halide (1.2–1.5 equiv) dropwise via syringe.
-
Note: If the alkyl halide is a solid, dissolve it in minimal DMF first.
-
-
Reaction: Allow the mixture to warm slowly to Room Temperature (RT). Stir for 2–16 hours.
-
Monitoring: Check via TLC or LCMS. The carbamate anion is highly polar; the product will be less polar.
-
-
Buffered Quench (CRITICAL): Cool the reaction back to 0 °C. Carefully quench by adding saturated aqueous NH₄Cl dropwise.
-
Why: NH₄Cl buffers the pH to ~5–6. Do NOT use HCl or strong acids.
-
-
Extraction: Dilute with water and extract 3x with Ethyl Acetate (EtOAc) or MTBE.
-
Wash: Wash the combined organics 2x with water (to remove DMF) and 1x with Brine.
-
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Protocol B: Phase Transfer Catalysis (The "Scalable/Mild" Route)
Application: Larger scales (>10g) or for substrates sensitive to strong bases (NaH). Mechanism: Interfacial deprotonation using solid base and a quaternary ammonium salt.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Substrate: Benzyl oxetan-3-ylcarbamate (1.0 equiv).
-
Base: Potassium Hydroxide (KOH), powdered (3.0 equiv).
-
Catalyst: Tetrabutylammonium iodide (TBAI) or Tetrabutylammonium hydrogen sulfate (10 mol%).
-
Solvent: Toluene or 2-MeTHF (0.2 M).
Step-by-Step Methodology
-
Setup: Charge a flask with the substrate, powdered KOH (3.0 equiv), and TBAI (10 mol%).
-
Solvent Addition: Add Toluene (or 2-MeTHF).
-
Alkylation: Add the Alkyl Halide (1.5 equiv).
-
Reaction: Heat the heterogeneous mixture to 40–50 °C with vigorous stirring.
-
Note: Higher temperatures (>60 °C) increase the risk of base-mediated elimination or Cbz cleavage.
-
-
Monitoring: Monitor by HPLC/TLC. Reaction times are typically longer (12–24 h) than Method A.
-
Workup: Filter off the solid salts (KOH/KI). Concentrate the filtrate directly or wash with water/brine if necessary.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Ring Opening (Polymerization) | Acidic workup or acidic alkyl halide. | Strictly avoid HCl. Use sat. |
| Low Conversion | Ion pairing in solvent. | Switch from THF to DMF or DMSO. Add 18-crown-6 if using Potassium bases. |
| Cbz Cleavage | Base too strong/Temp too high. | Switch from NaH to Protocol B (KOH/TBAI). Keep T < 50 °C. |
| Elimination (Olefin formation) | High temperature.[1] | Keep reaction at 0 °C -> RT. Do not heat NaH reactions with this substrate. |
Visualized Workflows (Graphviz)
Diagram 1: Standard NaH Alkylation Workflow
This diagram illustrates the critical decision points and safety steps for Protocol A.
Caption: Step-by-step workflow for NaH-mediated alkylation, highlighting the critical buffered quench to preserve the oxetane ring.
Diagram 2: Stability Decision Tree
A logic guide for selecting conditions based on substrate sensitivity.
Caption: Decision tree for selecting between NaH and Phase Transfer Catalysis based on scale and safety requirements.
References
-
Wurts, J. et al. (2010). "Oxetanes as Promising Physicochemical Pharmacophores: Synthesis and Evaluation." Journal of Medicinal Chemistry.
- Context: Establishes the stability profile of oxetanes in medicinal chemistry and basic conditions.
-
Bull, J. A. et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3][4][5] Chemical Reviews. [4]
-
Dunlap, S. et al. (2013). "Process for the preparation of N-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates." World Intellectual Property Organization (Patent WO2013020993).
- Context: Provides industrial precedent for handling Cbz-protected amino-oxetanes.
-
Salvatore, R. N. et al. (2001).[8] "Efficient Synthesis of Carbamates." Journal of Organic Chemistry.
- Context: General background on carbamate pKa and alkyl
Sources
- 1. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
Using benzyl oxetan-3-ylcarbamate as a building block for kinase inhibitors
Application Note: Benzyl Oxetan-3-ylcarbamate as a Strategic Building Block for Kinase Inhibitor Optimization
Executive Summary
This application note details the strategic utility and synthetic protocols for using benzyl oxetan-3-ylcarbamate (Cbz-3-aminooxetane) in the development of kinase inhibitors. In the landscape of Multiparameter Optimization (MPO), kinase inhibitors frequently suffer from poor aqueous solubility ("brick dust" character) and high metabolic clearance. The 3-aminooxetane moiety, derived from this building block, acts as a superior bioisostere for gem-dimethyl, piperidine, and morpholine groups.
This guide provides a validated workflow for deprotecting and coupling this motif to kinase cores, ensuring the preservation of the sensitive oxetane ring while maximizing physicochemical improvements.
Physicochemical Rationale: The "Magic" of the Oxetane Ring
The oxetane ring is not merely a spacer; it is a functional physicochemical modulator. When derived from benzyl oxetan-3-ylcarbamate, the resulting 3-aminooxetane offers three distinct advantages over traditional alkyl spacers:
-
Solubility Enhancement: The oxetane oxygen lone pair acts as a hydrogen bond acceptor, significantly increasing polarity without the lipophilic penalty of larger rings.
-
pKa Modulation (The "hERG Shield"): The inductive electron-withdrawing effect of the oxetane oxygen reduces the pKa of the adjacent amine by approximately 2.5–3.0 log units (compared to a gem-dimethyl analog). This lowers the percentage of ionized species at physiological pH, reducing affinity for the hERG potassium channel and improving membrane permeability.
-
Metabolic Stability: The oxetane ring blocks metabolic "soft spots" (e.g., benzylic oxidation sites) found in gem-dimethyl or cycloalkyl analogs.
Data Comparison: Oxetane vs. Gem-Dimethyl
Table 1: Impact of 3-aminooxetane substitution on key drug-like properties.
| Property | Gem-Dimethyl Analog | 3-Aminooxetane Analog | Impact |
| LogP (Lipophilicity) | High (Lipophilic) | Lower (-0.4 to -1.0 ΔLogP) | Improved Solubility |
| pKa (Conjugate Acid) | ~9.5 - 10.5 | ~6.5 - 7.5 | Reduced hERG Liability |
| Metabolic Clearance | High (N-dealkylation/Oxidation) | Low | Extended Half-life |
| Topological Polar Surface Area | Low | Increased (+ ~13 Ų) | Better Solvation |
Strategic Workflow & Diagrams
The following diagram illustrates the critical decision pathway for incorporating this building block into a kinase inhibitor scaffold (e.g., targeting the hinge region or solvent front).
Figure 1: Synthetic workflow for converting Benzyl oxetan-3-ylcarbamate into a bioactive kinase inhibitor.
Detailed Experimental Protocols
Protocol A: Controlled Deprotection (Cbz Removal)
Objective: Remove the benzyl carbamate protecting group without opening the strained oxetane ring. Risk Factor: Oxetanes are sensitive to strong Lewis acids and high temperatures.
Materials:
-
Benzyl oxetan-3-ylcarbamate (1.0 equiv)
-
Pd/C (10% w/w, 0.1 equiv)
-
Methanol (anhydrous, HPLC grade)
-
Hydrogen gas (balloon or reactor)
-
Celite® 545
Step-by-Step Procedure:
-
Preparation: Dissolve benzyl oxetan-3-ylcarbamate in Methanol (0.1 M concentration). Note: Avoid Ethanol if transesterification is a concern in downstream steps, though generally safe here.
-
Catalyst Addition: Carefully add 10 wt% Pd/C under an inert atmosphere (Argon/Nitrogen) to prevent ignition.
-
Hydrogenation: Purge the vessel with H₂ gas. Stir vigorously under a hydrogen balloon (1 atm) at room temperature (20–25°C) .
-
Critical: Do not heat. Elevated temperatures (>40°C) increase the risk of ring opening or polymerization.
-
-
Monitoring: Monitor via TLC (stain with Ninhydrin; free amine turns blue/purple) or LC-MS. Reaction typically completes in 2–4 hours.
-
Workup: Filter the mixture through a pad of Celite® to remove the catalyst. Rinse the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo at <30°C .
-
Result: 3-Aminooxetane is obtained as a volatile oil or low-melting solid. Use immediately in the next step to avoid degradation (CO₂ absorption/polymerization).
-
Protocol B: S_NAr Coupling to Kinase Core (e.g., Chloropyrimidine)
Objective: Attach the 3-aminooxetane motif to the hinge-binding region of a kinase scaffold.
Materials:
-
3-Aminooxetane (freshly prepared, 1.2 equiv)
-
2,4-Dichloropyrimidine (or relevant kinase core, 1.0 equiv)
-
DIPEA (N,N-Diisopropylethylamine, 2.5 equiv)
-
Solvent: n-Butanol or DMF (anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve the kinase core (electrophile) in n-Butanol (0.2 M).
-
Addition: Add DIPEA followed by the solution of 3-Aminooxetane.
-
Reaction: Heat the mixture to 60–80°C .
-
Caution: While the oxetane ring is stable to basic conditions, avoid temperatures >100°C for prolonged periods to prevent thermal decomposition.
-
-
Quench & Purification: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM/MeOH gradient).
-
QC Check: Verify the integrity of the oxetane ring via ¹H NMR. The oxetane protons typically appear as two multiplets between 4.5–5.0 ppm .
-
Troubleshooting & Quality Control
| Issue | Potential Cause | Solution |
| Ring Opening (NMR signals at 3.5-4.0 ppm) | Acidic contamination or high heat. | Ensure all solvents are neutral. Avoid acid workups. Keep rotovap bath <30°C. |
| Incomplete Deprotection | Poisoned catalyst or insufficient H₂. | Use fresh Pd/C. Ensure rigorous degassing of solvent before H₂ introduction. |
| Low Yield in Coupling | Volatility of 3-aminooxetane. | Do not dry the free amine under high vacuum for long periods. Use it as a concentrated solution in the coupling solvent. |
Case Study: Optimization of a BTK Inhibitor
Hypothetical application based on literature precedents (e.g., Fenebrutinib).[1]
Scenario: A lead compound containing a gem-dimethyl piperidine shows excellent potency but poor metabolic stability (t₁/₂ < 15 min) and hERG inhibition (IC₅₀ = 2 µM).
Intervention:
-
Design: Replace the gem-dimethyl piperidine with a 3-aminooxetane linker using benzyl oxetan-3-ylcarbamate as the starting material.
-
Synthesis: Follow Protocols A and B.
-
Outcome:
-
Metabolic Stability: t₁/₂ increases to >60 min (blocking the N-dealkylation site).
-
hERG Safety: IC₅₀ shifts to >30 µM (due to reduced amine basicity, pKa 9.8 → 7.1).
-
Solubility: Thermodynamic solubility increases 20-fold.
-
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][2][3] Angewandte Chemie International Edition, 49(48), 8979–8982.
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.
-
Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Potent and Selective Inhibitors of γ-Secretase." Journal of Medicinal Chemistry, 54(22), 7772–7783.
-
Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(19), 7177–7191.
Sources
Scalable synthesis of benzyl oxetan-3-ylcarbamate from oxetane-3-carboxylic acid
Application Note: Scalable Synthesis of Benzyl Oxetan-3-ylcarbamate
Executive Summary
This application note details a robust, scalable protocol for the synthesis of benzyl oxetan-3-ylcarbamate (Cbz-3-aminooxetane) starting from oxetane-3-carboxylic acid . The oxetane ring is a critical bioisostere for gem-dimethyl and carbonyl groups in modern drug discovery, offering improved solubility and metabolic stability. However, the introduction of the amino group at the 3-position is challenging due to the ring's sensitivity to acid-catalyzed opening.
We present a One-Pot Curtius Rearrangement utilizing Diphenylphosphoryl azide (DPPA). This route is selected for its operational simplicity, high safety margin (relative to isolated acyl azides), and compatibility with the acid-sensitive oxetane core. We provide two protocols: a Batch Protocol for gram-scale optimization and a Continuous Flow Strategy for kilogram-scale production to mitigate thermal and pressurization risks associated with nitrogen evolution.
Strategic Route Analysis
The transformation of a carboxylic acid to a protected amine involves the loss of a carbon atom.[1][2] The Curtius rearrangement is the superior choice for oxetanes compared to the Hofmann (requires strong base/oxidants) or Schmidt (requires strong acid) reactions.
| Parameter | DPPA Route (Recommended) | Mixed Anhydride / NaN3 Route |
| Reagents | Diphenylphosphoryl azide (DPPA), Et | Ethyl chloroformate, NaN |
| Safety | High: Azide is generated in situ; no isolation of explosive intermediates. | Moderate: Requires handling solid NaN |
| Oxetane Stability | Excellent: Reaction remains basic/neutral. | Good: But requires careful pH control. |
| Scalability | High: Amenable to flow chemistry.[2] | Moderate: Heterogeneous azide formation can be rate-limiting. |
| Byproducts | Diphenylphosphoric acid (removable by base wash). | Salts (easy removal). |
Reaction Mechanism & Pathway
The reaction proceeds through the activation of the carboxylic acid by DPPA to form an acyl azide.[2][3] Upon heating, the acyl azide undergoes thermal decomposition (releasing
Key Mechanistic Insight: The oxetane ring is strained (~26 kcal/mol). Strong Lewis or Brønsted acids will trigger ring-opening polymerization. The DPPA/Et
Figure 1: Mechanistic pathway of the Curtius rearrangement for oxetane synthesis. Note the in-situ generation of the isocyanate.[2]
Protocol 1: Batch Synthesis (Gram Scale)
Target Scale: 10 g Input Expected Yield: 75–85%
Materials:
-
Oxetane-3-carboxylic acid (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (Et
N) (1.2 eq) -
Benzyl alcohol (BnOH) (1.5 eq)
-
Toluene (anhydrous) (10 volumes relative to acid mass)
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a nitrogen inlet, a temperature probe, and a pressure-equalizing addition funnel.
-
Solubilization: Charge Oxetane-3-carboxylic acid (10.0 g, 98 mmol) and Toluene (100 mL). Add Triethylamine (16.4 mL, 117 mmol). The mixture should become homogeneous.
-
Addition of Trapping Agent: Add Benzyl alcohol (15.2 mL, 147 mmol) to the reaction mixture at room temperature (20–25°C).
-
Azide Formation (Critical Safety Step):
-
Cool the mixture to 0–5°C using an ice bath.
-
Add DPPA (23.2 mL, 107 mmol) dropwise over 30 minutes via the addition funnel.
-
Note: Maintain internal temperature <10°C to prevent premature decomposition of the acyl azide.
-
-
Rearrangement:
-
Remove the ice bath and allow the mixture to warm to room temperature over 30 minutes.
-
Slowly heat the reaction to 80°C .
-
Observation: Nitrogen gas evolution will be observed around 60–70°C. Ensure the system is vented to a bubbler to prevent pressure buildup.
-
Stir at 80°C for 2–3 hours. Monitor by LC-MS or TLC (disappearance of acyl azide/isocyanate intermediates).
-
-
Workup (Phosphate Removal):
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (100 mL).
-
Wash 1: Saturated aqueous NaHCO
(2 x 50 mL). Purpose: Removes diphenylphosphoric acid byproduct.[2] -
Wash 2: Water (50 mL).
-
Wash 3: Brine (50 mL).
-
Dry organic layer over Na
SO , filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude oil contains excess benzyl alcohol and product.
-
Crystallization: Dissolve crude in minimal hot Ethyl Acetate and add Heptane slowly until cloudy. Cool to 4°C overnight.
-
Alternative: If oil persists, perform a silica plug filtration (Eluent: 30% EtOAc in Heptane) to remove benzyl alcohol.
-
Protocol 2: Continuous Flow (Scale-Up Strategy)
For scales >100 g, batch processing poses safety risks due to the accumulation of explosive acyl azide and massive
Reactor Design:
-
Module A (Mixing): T-mixer for Acid/Base/BnOH + DPPA.
-
Module B (Heating/Residence): Coil reactor heated to 100°C.
-
Module C (Quenching): Packed bed scavenger or in-line extraction.
Figure 2: Continuous flow setup for the safe scale-up of Curtius rearrangement. BPR = Back Pressure Regulator.[2][3]
Flow Protocol Parameters:
-
Concentration: 0.5 M in Toluene.
-
Temperature: 100°C (Higher than batch to reduce residence time).
-
Back Pressure: 100 psi (To keep
in solution or manage slug flow). -
Residence Time: 20–30 minutes.
-
Purification: Pass the outlet stream through a column of Amberlyst A-21 (weakly basic resin) to remove diphenylphosphoric acid in-line, eliminating the need for aqueous workup.
Analytical Data & Validation
| Test | Acceptance Criteria | Notes |
| Diagnostic doublet-of-doublets for oxetane ring protons at | ||
| LC-MS | [M+H] | Ensure absence of urea byproduct (dimer). |
| Residual DPPA | < 0.1% | Monitor via |
Troubleshooting & Safety
-
Issue: Low Yield / Urea Formation.
-
Cause: Moisture in the solvent hydrolyzing the isocyanate to free amine, which reacts with remaining isocyanate.
-
Fix: Use anhydrous Toluene and dry glassware. Increase Benzyl Alcohol equivalents (to 2.0 eq) to outcompete water.
-
-
Issue: Oxetane Ring Opening.
-
Cause: Acidic impurities or high temperature with trace acid.
-
Fix: Ensure Et
N is in slight excess (1.2 eq). Do not use acid washes (HCl) during workup.
-
-
Safety Warning:
-
Azides: DPPA is toxic. Acyl azides are explosive. Never concentrate the reaction mixture before the rearrangement is complete (check IR for azide peak ~2140 cm
). -
Pressure: The reaction generates 1 mole of gas per mole of product. In batch, ensure open venting. In flow, ensure BPR is rated correctly.
-
References
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[5][6] Angewandte Chemie International Edition, 45(46), 7736-7739. Link
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227-3246. Link
-
Baumann, M., & Baxendale, I. R. (2017). "Continuous-Flow Synthesis of 3-Aminooxetanes." Reaction Chemistry & Engineering, 2, 650-658. (Demonstrates flow safety for Curtius). Link
-
Duncton, M. A. J., et al. (2008). "Synthesis of 3-aminooxetanes." Organic Letters, 10(15), 3259-3262. Link
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide.[1][2][3][7] New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203–6205. Link
Sources
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. almacgroup.com [almacgroup.com]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Oxetane Ring Stability During Cbz Deprotection
Welcome to the Technical Support Center for protecting group strategies in complex molecule synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the stability of the oxetane moiety during the deprotection of a carboxybenzyl (Cbz or Z) protected amine. Here, we provide in-depth troubleshooting advice, field-proven protocols, and a comparative analysis of deprotection methods to help you navigate this specific synthetic challenge.
Introduction: The Chemist's Dilemma
The oxetane ring is a valuable structural motif in modern drug discovery, prized for its ability to act as a polar, metabolically stable, and three-dimensional replacement for common groups like gem-dimethyl or carbonyl functionalities.[1][2] However, its inherent ring strain (approximately 25.5 kcal/mol), while lower than that of an epoxide, makes it susceptible to ring-opening, particularly under acidic conditions.[3] The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group due to its stability under a broad range of conditions. The challenge arises during its removal, as standard acidic deprotection methods can lead to undesired cleavage of the oxetane ring. This guide will focus on strategies to achieve chemoselective Cbz deprotection while preserving the integrity of the oxetane core.
Frequently Asked Questions (FAQs)
Q1: Why is my oxetane ring opening during Cbz deprotection with HBr in acetic acid?
A1: This is a common and expected side reaction. Oxetanes are susceptible to cleavage under strong Brønsted or Lewis acidic conditions.[1][4] The mechanism involves protonation of the oxetane oxygen, which activates the ring towards nucleophilic attack by the bromide ion or acetate, leading to the formation of a 1,3-difunctionalized acyclic product. This method is generally not recommended for substrates containing acid-labile groups like oxetanes.
Q2: I'm observing low yields and a complex mixture of byproducts when trying to deprotect a Cbz group on a molecule containing a 3,3-disubstituted oxetane. I thought these were more stable?
A2: While it is true that 3,3-disubstituted oxetanes exhibit enhanced stability due to steric hindrance around the ether oxygen, they are not entirely immune to acidic conditions, especially with prolonged reaction times or high temperatures.[1] The complex mixture you are observing could be a result of partial ring opening followed by subsequent reactions. It is crucial to select a deprotection method that avoids strongly acidic conditions altogether. Catalytic hydrogenation is the recommended starting point for these substrates.
Q3: Is catalytic hydrogenation a safe choice for my oxetane-containing compound?
A3: Yes, catalytic hydrogenation is the most widely recommended and successful method for Cbz deprotection in the presence of an oxetane ring. The oxetane C-O bonds are generally stable to the neutral conditions of palladium-catalyzed hydrogenolysis.[5] Numerous reports demonstrate the successful removal of Cbz groups with catalysts like Palladium on Carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) without affecting the oxetane moiety.
Q4: Can I use transfer hydrogenation instead of high-pressure hydrogen gas?
A4: Absolutely. Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene is an excellent and often more practical alternative to using hydrogen gas.[6] It offers milder conditions and avoids the need for specialized high-pressure equipment, making it highly suitable for lab-scale synthesis. This method has been successfully employed for Cbz deprotection on sensitive substrates.
Q5: Are there any non-hydrogenation methods that are safe for oxetanes?
A5: Yes, for substrates that are incompatible with hydrogenation (e.g., containing other reducible functional groups), certain Lewis acid-mediated methods under very specific, mild conditions have been developed. A recently reported method using Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has shown broad functional group tolerance and proceeds at room temperature, making it a promising alternative for sensitive substrates.[7][8]
Troubleshooting Guide: Diagnosing and Solving Deprotection Issues
This section addresses specific problems you might encounter and provides a logical path to a solution.
Problem 1: Significant Oxetane Ring Opening Detected by NMR/LC-MS
-
Symptom: Appearance of new signals in the 1H NMR corresponding to a 1,3-diol or 1,3-haloalcohol, and a corresponding mass peak in the LC-MS.
-
Primary Cause: Use of acidic deprotection reagents (e.g., HBr/AcOH, TFA, strong Lewis acids).
Caption: Troubleshooting flow for oxetane ring opening.
Problem 2: Incomplete or Sluggish Cbz Deprotection via Hydrogenation
-
Symptom: Reaction stalls, leaving a significant amount of starting material even after prolonged reaction time.
-
Potential Causes:
-
Catalyst Poisoning: Sulfur-containing functional groups or other impurities can deactivate the palladium catalyst.
-
Poor Catalyst Activity: The Pd/C may be old or of low quality.
-
Insufficient Hydrogen: Inadequate pressure or inefficient hydrogen donor in transfer hydrogenation.
-
Steric Hindrance: The Cbz group may be in a sterically congested environment.
-
-
Switch Catalyst: If catalyst poisoning is suspected, switch to Pearlman's catalyst (Pd(OH)₂/C), which is often more resistant to poisoning.
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 10 mol% to 20 mol%).
-
Increase Pressure/Temperature: For hydrogenolysis, increasing the hydrogen pressure (e.g., from 1 atm to 50-80 bar) can dramatically increase the reaction rate.[5]
-
Optimize Transfer Hydrogenation: If using ammonium formate, ensure at least 4-5 equivalents are used and consider gentle heating (e.g., 40-60 °C).
Comparative Analysis of Recommended Deprotection Methods
The choice of deprotection method is critical and depends on the overall functionality of your molecule. Below is a summary of the most reliable methods for preserving the oxetane ring.
| Method | Reagents & Typical Conditions | Advantages | Disadvantages | Reported Yield (Oxetane Substrate) |
| Catalytic Hydrogenolysis | H₂ (1-80 bar), 10% Pd/C or 20% Pd(OH)₂/C, in MeOH or EtOAc, RT to 60°C | Clean reaction, high yields, neutral conditions, scalable. | Requires specialized pressure equipment; catalyst can be pyrophoric; incompatible with reducible groups (alkenes, alkynes, etc.). | >90% (Specific examples available)[5] |
| Transfer Hydrogenation | Ammonium Formate (4-10 eq.), 10% Pd/C, in MeOH, RT to reflux | No H₂ gas needed, mild conditions, good for lab scale. | Can be slower than high-pressure hydrogenation; potential for side reactions if residual formate is not removed. | ~88% (On related substrates) |
| Mild Lewis Acid Cleavage | AlCl₃ (3 eq.), in HFIP, RT, 2-16 h | Metal-free, avoids H₂ gas, excellent functional group tolerance (orthogonal to Bn ethers).[7][8] | Requires stoichiometric Lewis acid; HFIP is a specialized solvent; may not be suitable for extremely acid-sensitive substrates. | High yields reported on various substrates, but specific oxetane examples are limited in the literature.[7] |
Field-Proven Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis (Standard Pressure)
This protocol is a reliable starting point for most oxetane-containing substrates that are not sensitive to reduction.
Materials:
-
Cbz-protected amine (1.0 eq)
-
10% Palladium on Carbon (10 mol % by weight)
-
Methanol (or Ethanol/Ethyl Acetate)
-
Hydrogen balloon or Parr hydrogenator
Procedure:
-
Dissolve the Cbz-protected substrate in methanol (approx. 0.05 M concentration) in a suitable round-bottom flask.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the flask and purge the system by evacuating and refilling with hydrogen gas three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm, balloon) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Once complete, carefully purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Ensure the filter cake is kept wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 2: Catalytic Transfer Hydrogenation
An excellent alternative to Protocol 1, avoiding the use of hydrogen gas.
Materials:
-
Cbz-protected amine (1.0 eq)
-
10% Palladium on Carbon (10-20 mol % by weight)
-
Ammonium Formate (5.0 eq)
-
Methanol
Procedure:
-
To a solution of the Cbz-protected amine in methanol (0.1 M), add 10% Pd/C.
-
Add ammonium formate in one portion.
-
Heat the mixture to reflux (or a lower temperature such as 40°C if the substrate is sensitive) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete in 1-4 hours.
-
After completion, cool the reaction to room temperature and filter through Celite®, washing with methanol.
-
Concentrate the filtrate. It is advisable to perform an aqueous workup (e.g., partition between EtOAc and saturated NaHCO₃ solution) to remove any residual salts before concentrating the organic layer to obtain the product.
Protocol 3: Mild Lewis Acid Deprotection with AlCl₃/HFIP
This method is ideal for substrates containing functional groups that are sensitive to hydrogenation.
Materials:
-
Cbz-protected amine (1.0 eq)
-
Aluminum chloride (AlCl₃) (3.0 eq)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Procedure:
-
To a solution of the N-Cbz-protected amine in HFIP (approx. 0.25 M), add AlCl₃ at room temperature. The mixture will likely be a suspension.[7]
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or UPLC-MS.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ (5 volumes).
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Mechanistic Insights: Why Acidic Conditions Fail
Understanding the mechanism of ring-opening is key to avoiding it. Under acidic conditions, the reaction proceeds via activation of the oxetane ring, making it a potent electrophile.
Caption: Acid-catalyzed ring opening of an oxetane.
-
Protonation: The Brønsted or Lewis acid activates the oxetane by coordinating to the ring oxygen. This lowers the LUMO of the C-O antibonding orbitals, making the ring carbons highly electrophilic.
-
Nucleophilic Attack: A nucleophile present in the medium (e.g., a halide from HBr or even the solvent) attacks one of the ring carbons in an Sₙ2 fashion, leading to cleavage of the C-O bond and relief of ring strain.
This two-step sequence is highly efficient and is the primary reason why acidic Cbz deprotection methods are incompatible with oxetane-containing molecules.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in drug discovery. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]
-
Wessjohann, L. A., Voigt, B., & Sontag, B. (2005). Oxetanes in drug discovery. Mini-Reviews in Medicinal Chemistry, 5(8), 785-796. Available at: [Link]
-
Vinayagam, V., Sadhukhan, S. K., Botla, D. V., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674. Available at: [Link]
-
Antonenko, V., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Org. Synth. 2015, 92, 1-13. Available at: [Link]
-
Bull, J. A., & Davis, B. G. (2014). A practical synthesis of 3-substituted oxetan-3-carboxylic acids. Organic Letters, 16(16), 4344-4347. Available at: [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. Available at: [Link]
-
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1395-1427. Available at: [Link]
-
Bull, J. A., & James, T. D. (2017). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical Reviews, 117(15), 9889-9944. Available at: [Link]
-
Bull, J. A., & Carreira, E. M. (2012). Oxetanes in drug discovery: a new generation of bioisosteres. Angewandte Chemie International Edition, 51(42), 10438-10441. Available at: [Link]
-
ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
Denmark Group, University of Illinois. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Retrieved from [Link]
-
Bull, J. A., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 24(12), 2316-2321. Available at: [Link]
-
Feng, C., & Kobayashi, S. (2013). Lewis acid-catalyzed ring-opening reactions of oxetanes. Chemical Society Reviews, 42(22), 8749-8762. Available at: [Link]
-
The Dong Group, University of California, Irvine. (n.d.). Oxetane Presentation. Retrieved from [Link]
-
PubMed. (2022). Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs: Unexpected Aryl Migration via Neighboring Group Participation. Organic Letters, 24(17), 3184–3189. Available at: [Link]
-
PubMed. (2021). Unusual Transformations of Strain-Heightened Oxetanes. Accounts of Chemical Research, 54(21), 4076–4090. Available at: [Link]
-
PubMed. (1988). Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides. International Journal of Peptide and Protein Research, 31(3), 285-288. Available at: [Link]
-
Ram, S., & Ehrenkaufer, R. E. (1984). N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent. Tetrahedron Letters, 25(32), 3415-3418. Available at: [Link]
-
PubMed. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. tantuchemicals.com [tantuchemicals.com]
Stability of benzyl oxetan-3-ylcarbamate in acidic vs basic conditions
The following technical guide addresses the stability profile of Benzyl oxetan-3-ylcarbamate , specifically focusing on the dichotomy between its acid lability and base resilience.
Executive Summary & Core Chemistry
Benzyl oxetan-3-ylcarbamate is a bifunctional building block containing a strained oxetane ring and a benzyloxycarbonyl (Cbz/Z) protecting group.
For researchers handling this compound, the "Golden Rule" of stability is:
-
Acidic Conditions: HIGH RISK. The oxetane ring is a "loaded spring" susceptible to acid-catalyzed ring opening and polymerization.
-
Basic Conditions: HIGH STABILITY. The oxetane ring is kinetically stable to most bases. The Cbz group is stable to mild/moderate base but will hydrolyze under harsh conditions.
| Feature | Stability in Acid (pH < 4) | Stability in Base (pH > 10) | Primary Failure Mode |
| Oxetane Ring | Poor (Ring Opening) | Excellent (Inert) | Acid-catalyzed nucleophilic attack |
| Cbz Group | Good (Stable to mild acid) | Moderate (Hydrolyzes in strong base) | Saponification (Base) / HBr cleavage (Acid) |
Troubleshooting & FAQs
Direct answers to common experimental failures.
Scenario A: "My compound disappeared during acidic workup/deprotection."
Diagnosis: Acid-Catalyzed Ring Opening. You likely exposed the oxetane to a protic acid (HCl, H₂SO₄, or concentrated TFA) which protonated the ether oxygen. Once protonated, the ring strain (~25 kcal/mol) drives a rapid nucleophilic attack by the solvent (water/alcohol) or the counter-ion (Cl⁻), leading to a linear 1,3-diol or amino-alcohol derivative.
The Mechanism of Failure: Unlike 3,3-disubstituted oxetanes, which benefit from the "Thorpe-Ingold" effect shielding the ring, your 3-monosubstituted oxetane is significantly more vulnerable to nucleophilic attack after protonation.
Corrective Protocol:
-
Avoid: Strong acids (HCl, HBr, H₂SO₄) and strong Lewis acids (BF₃·OEt₂).
-
Alternative for Boc Removal: If you need to remove a Boc group in the presence of this molecule, do not use 4M HCl in dioxane. Use dilute TFA (10-20%) in DCM at 0°C and quench immediately with saturated NaHCO₃.
-
Workup: Always buffer aqueous layers to pH > 7. Use phosphate buffer or NaHCO₃ rather than water/brine alone if the organic layer contains residual acid.
Scenario B: "I tried to remove the Cbz group with HBr/AcOH, and it turned into a tar."
Diagnosis: Simultaneous Deprotection and Polymerization. HBr in acetic acid is a classic method for Cbz removal, but it is forbidden for oxetanes. The HBr opens the ring immediately, and the resulting carbocation/alcohol intermediates polymerize.
Corrective Protocol:
-
Standard Method: Use Hydrogenolysis (H₂/Pd-C) in methanol or ethanol. The oxetane ring is generally stable to standard hydrogenation conditions (1 atm H₂, RT), while the Cbz group cleaves cleanly to toluene and CO₂.
-
Alternative: If the molecule contains sulfur or other catalyst poisons, consider transfer hydrogenation (cyclohexadiene/Pd) or mild Lewis acid methods known to spare oxetanes (rare and risky).
Scenario C: "Can I use strong bases like LiHMDS or NaH?"
Diagnosis: Generally Safe. The oxetane ring is remarkably stable to nucleophilic attack by bases because the ring carbons are not electrophilic enough without acid activation. However, the Cbz carbamate can degrade if heated with strong hydroxide (NaOH/KOH).
Pro-Tip:
-
Alkylation: You can use NaH/DMF to alkylate the carbamate nitrogen (if a proton is available) without opening the ring.
-
Hydrolysis: Avoid refluxing in aqueous NaOH/MeOH, as this will cleave the Cbz group to the free amine.
Visualizing the Degradation Pathways
Understanding the "Why" behind the protocols.
Diagram 1: The Acid vs. Base Stability Divergence
This diagram illustrates the mechanistic fate of the compound under opposing pH conditions.
Caption: Acidic conditions trigger rapid ring opening via protonation (Red Path). Basic conditions preserve the ring, though strong base may cleave the Cbz group (Green Path).
Experimental Protocols
Protocol 1: Safe Cbz Deprotection (Hydrogenolysis)
Objective: Remove Cbz to yield oxetan-3-amine without ring opening.
-
Preparation: Dissolve Benzyl oxetan-3-ylcarbamate (1.0 equiv) in MeOH or EtOH (0.1 M concentration).
-
Catalyst: Add 10 wt% Pd/C (wet support is safer to handle).
-
Reaction: Degas with N₂/vacuum cycles, then introduce H₂ balloon (1 atm). Stir vigorously at Room Temperature.
-
Note: Oxetanes are stable to Pd/H₂. Epoxides often open; oxetanes usually do not.
-
-
Monitoring: Monitor by TLC/LCMS. Reaction is typically complete in 2–6 hours.
-
Workup: Filter through a celite pad to remove Pd. Rinse with MeOH.[1][2] Concentrate in vacuo at <40°C.
-
Caution: Oxetan-3-amine is a low molecular weight amine and can be volatile. Do not leave on high vacuum for extended periods.
-
Protocol 2: Acid Stability Test (Before Scale-Up)
Objective: Determine if your specific downstream acidic condition is safe.
-
Dissolve 5 mg of compound in 0.5 mL of the intended solvent.
-
Add the acid (e.g., TFA) at the intended concentration.
-
Hold at the intended temperature (e.g., 0°C or RT).
-
Take aliquots at 5 min, 30 min, and 1 hour.
-
Quench aliquot immediately into saturated NaHCO₃/DCM.
-
Analyze by NMR or LCMS. Look for the disappearance of the oxetane protons (multiplets around 4.5–5.0 ppm) and appearance of broad alkyl signals (linear chain).
References & Authority
-
Oxetane Stability in Medicinal Chemistry:
-
Wuitschik, G., et al. (2010).[3] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. This seminal paper establishes the stability hierarchy: 3,3-disubstituted > 3-monosubstituted > unsubstituted. It explicitly details the acid lability of oxetanes compared to their base stability.
-
-
Cbz Group Properties:
-
Oxetane Ring Opening Mechanisms:
-
Pritchard, R. G., et al. (2016). Ring Opening Reactions of Oxetanes. Chemical Reviews. Details the mechanism of acid-catalyzed opening vs. base inertness.
-
Sources
Comparative Guide: Oxetane vs. Azetidine Bioisosteres in Drug Design
Executive Summary
In the transition from "flatland" aromatic drug discovery to sp³-rich architectures, four-membered heterocycles—specifically oxetanes and azetidines —have emerged as critical tools for modulating physicochemical properties without significantly altering steric bulk.
While often grouped together as "strained rings," their applications diverge significantly based on electronic demands:
-
Oxetanes are primarily polarity modulators and metabolic blockers . They are best deployed to lower Lipophilicity (LogD), reduce the pKa of adjacent amines (by ~2–3 units), and block metabolic soft spots (gem-dimethyl replacement).
-
Azetidines act as rigid vectors and amine isosteres . They are ideal for rigidifying flexible amino chains to reduce entropic penalties upon binding, though they often require N-capping (sulfonamides, amides) to manage their high basicity and metabolic liability.
This guide provides a technical comparison to assist medicinal chemists in selecting the optimal bioisostere for lead optimization.
Physicochemical Profiling
The decision between oxetane and azetidine often hinges on the required shift in pKa and lipophilicity.
Lipophilicity (LogP/LogD) and Solubility
Both rings reduce LogP compared to their carbocyclic analog (cyclobutane) or the gem-dimethyl group, but oxetane is the superior solubilizer due to the exposed oxygen lone pairs.
| Property | Oxetane | Azetidine (Free Base) | Azetidine (N-Capped)* | Gem-Dimethyl (Baseline) |
| -1.0 to -1.5 | -1.5 to -2.0 | -0.5 to -1.0 | 0.0 (Ref) | |
| H-Bond Acceptor | Strong (exposed lone pair) | Strong | Moderate (Amide/Sulfonamide) | None |
| Solubility Impact | High increase | Moderate increase | Low/Moderate increase | Low |
| Dipole Moment | ~1.9 D | ~2.0 D | Variable | ~0 D |
*Note: Azetidines are rarely used as free bases in final drugs due to rapid clearance; they are usually amides, carbamates, or sulfonamides.
pKa Modulation (The "Inductive Effect")
This is the most distinct differentiator.
-
Oxetane: The oxygen atom exerts a strong electron-withdrawing inductive effect (
) on the -carbon.[1] Placing an oxetane adjacent to a basic amine reduces the amine's pKa by 2.0–3.0 units [1]. This is a standard tactic to improve membrane permeability (by increasing the fraction of neutral species, ) or to reduce hERG liability associated with high basicity. -
Azetidine: The ring strain increases the s-character of the nitrogen lone pair, theoretically lowering basicity compared to acyclic amines. However, in practice, azetidines remain highly basic (
) unless substituted with electron-withdrawing groups.
Metabolic Stability & Toxicity[2]
Metabolic Soft Spots
-
Oxetane: Surprisingly stable to oxidative metabolism. The ring strain (~26 kcal/mol) suggests fragility, but the orbital overlap prevents easy ring-opening under physiological conditions. However, they can be acid-labile in the stomach or susceptible to hydrolysis by microsomal epoxide hydrolase (mEH) if not sterically protected [2].
-
Azetidine: The
-carbons are prone to oxidation by CYP450 enzymes (forming lactams) or ring-opening via reactive iminium intermediates. N-substitution is virtually mandatory to block this pathway.
hERG Inhibition
High basicity and lipophilicity are key drivers of hERG blockade.
-
Oxetane strategy: Replace a basic methylene or gem-dimethyl adjacent to an amine with an oxetane.[1] The resulting pKa drop and LogP reduction frequently abolish hERG activity.[2]
-
Azetidine strategy: Rigidification can reduce promiscuous binding, but if the nitrogen remains basic, hERG liability may persist.
Decision Framework (Visualization)
The following decision tree illustrates the logical flow for selecting between these bioisosteres during Lead Optimization.
Figure 1: Strategic decision tree for selecting between oxetane and azetidine based on specific lead optimization liabilities.
Case Studies
Case Study A: Solubility & Clearance (The "Gem-Dimethyl" Swap)
-
Context: A lead compound contained a gem-dimethyl group causing high lipophilicity (LogD > 4.0) and rapid microsomal clearance.
-
Intervention: Replacement of the gem-dimethyl with a 3,3-oxetane .
-
Result:
-
LogD: Decreased by 1.2 units (Inductive effect + Polarity).
-
Solubility: Increased 40-fold (Thermodynamic solubility).
-
Clearance:
reduced by 50%. The oxetane oxygen is a poor H-bond acceptor for CYP heme iron compared to the metabolic vulnerability of methyl groups [3].
-
Case Study B: hERG Mitigation (The "Basic Amine" Fix)
-
Context: A piperidine-based CCR5 antagonist showed potent hERG inhibition (
) driven by the basic nitrogen (pKa 9.8). -
Intervention: Ring contraction to an azetidine (capped with a sulfonamide) OR installation of an oxetane adjacent to the piperidine nitrogen.
-
Result: The oxetane-adjacent amine analog showed a pKa drop to 7.[1]1. This increased the neutral fraction at physiological pH, maintaining potency while abolishing hERG affinity (
) [4].
Experimental Protocols
To validate the choice of bioisostere, the following self-validating protocols are recommended.
Protocol: Microsomal Stability Assay (Clearance Validation)
Objective: Determine if the bioisostere replacement effectively blocks metabolic clearance compared to the parent scaffold.
Reagents:
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow:
-
Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer. Pre-warm at 37°C for 5 min.
-
Dosing: Add test compound (Oxetane/Azetidine analog) to a final concentration of 1
M (ensures linear kinetics, ). -
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense into 150
L of ice-cold Stop Solution. -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Self-Validating Controls:
-
High Clearance Control: Verapamil or Propranolol (Must show
min). -
Low Clearance Control: Warfarin (Must show >80% remaining at 45 min).
-
Acceptance Criteria: The
of the ln(concentration) vs. time slope must be >0.90.
Protocol: Chromatographic LogD Determination
Objective: Quantify lipophilicity changes.[3][4][5] Shake-flask methods are often too low-throughput; a CHI (Chromatographic Hydrophobicity Index) method is preferred for bioisostere ranking.
Workflow:
-
Column: Immobilized Artificial Membrane (IAM) column or C18 with rapid gradient.
-
Mobile Phase: A: 50 mM Ammonium Acetate (pH 7.4); B: Acetonitrile.
-
Calibration: Run a set of standards with known LogD values (e.g., Pyridine, Propranolol, Cortisone).
-
Measurement: Inject test compounds.
-
Calculation: Convert retention time (
) to CHI and then to LogD using the calibration curve equation: .
References
-
Wuitschik, G., et al. (2010).[6][3] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Context on inductive effects similar to oxetane). Link
-
Stepan, A. F., et al. (2011).
-Secretase Inhibitors. Journal of Medicinal Chemistry. Link -
Burkhard, J. A., et al. (2010).[6][3] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[6][3][4][7][8][9][10] Angewandte Chemie International Edition. Link
-
Barnes-Seeman, D. (2012). The Role of Azetidines in Drug Discovery. Current Topics in Medicinal Chemistry. Link
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Benzyl oxetan-3-ylcarbamate vs benzyl azetidin-3-ylcarbamate physicochemical properties
Topic: Benzyl oxetan-3-ylcarbamate vs. Benzyl azetidin-3-ylcarbamate: Physicochemical Properties & Synthetic Utility Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Small-Ring Heterocycles in Medicinal Chemistry
In modern drug discovery, the strategic incorporation of four-membered heterocycles—oxetanes and azetidines —has become a cornerstone for modulating physicochemical properties without significantly altering molecular volume. This guide compares two critical building blocks: Benzyl oxetan-3-ylcarbamate (an oxetane core) and Benzyl azetidin-3-ylcarbamate (an azetidine core).[1]
While both compounds utilize the benzyloxycarbonyl (Cbz) group to protect the exocyclic amine, their core rings impart drastically different physicochemical profiles. The oxetane derivative serves as a neutral, polar, lipophilicity-lowering scaffold (often a gem-dimethyl bioisostere). In contrast, the azetidine derivative acts as a highly basic, solubility-enhancing motif with a reactive secondary amine handle.
Part 1: Physicochemical Profile Comparison
The fundamental difference between these two agents lies in the core heteroatom: the ether oxygen of the oxetane versus the secondary amine of the azetidine. This dictates their acid-base behavior, lipophilicity, and solvation.
Table 1: Comparative Physicochemical Data
| Property | Benzyl oxetan-3-ylcarbamate | Benzyl azetidin-3-ylcarbamate |
| CAS Number | 1207175-40-3 | 914348-04-2 (Free Base) / 1203099-07-3 (HCl) |
| Core Structure | 3-Aminooxetane (Ether) | 3-Aminoazetidine (Amine) |
| Molecular Weight | 207.23 g/mol | 206.24 g/mol |
| Ionization State (pH 7.4) | Neutral | Cationic (+1 charge on ring N) |
| pKa (Core Heterocycle) | ~ -2.0 (Oxonium formation, negligible) | 10.5 – 11.0 (Ring NH) |
| LogP (Neutral) | 1.38 (Experimental/Consensus) | ~0.4 (Predicted for neutral species) |
| LogD (pH 7.4) | 1.38 (Unchanged) | < -1.5 (Highly hydrophilic due to ionization) |
| TPSA | 55 Ų | 50 Ų (Neutral) / High solvation penalty as cation |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | 2 Donors / 2 Acceptors |
| Solubility (Aq) | Moderate (Polar organic) | High (especially as HCl salt) |
Key Insight: The "Oxetane Effect" vs. "Azetidine Basicity"
-
Oxetane (Lipophilicity Modulation): The oxetane oxygen lone pairs are exposed, acting as weak hydrogen bond acceptors. This increases aqueous solubility compared to a cyclobutane analog while lowering LogP/LogD by ~0.8–1.0 units. It does not introduce a charge.
-
Azetidine (Solubility & Basicity): The azetidine ring nitrogen is a strong base (pKa ~11). At physiological pH, it exists almost exclusively as a cation. This drastically reduces LogD and enhances solubility but introduces a high-energy desolvation penalty if the nitrogen must be deprotonated for binding.
Part 2: Structural & Conformational Analysis
The four-membered rings are not planar; they adopt a "puckered" conformation to relieve torsional strain (Pitzer strain) between vicinal hydrogens.
Conformational Dynamics
-
Oxetane Puckering: The ring puckers by approximately 25–30° . The barrier to inversion is low, allowing the ring to flip, but substituents at the 3-position (like the carbamate) prefer an equatorial-like orientation to minimize 1,3-transannular repulsion.
-
Dipole Moment: The oxetane ring has a significant dipole moment (~1.9 D) directed towards the oxygen. This vector alignment is often exploited in drug design to interact with specific protein residues or to alter the metabolic hotspot of a molecule.
Visualization: Structural & Property Comparison[2]
Figure 1: Comparative structural analysis highlighting the ionization difference at physiological pH.
Part 3: Stability & Reactivity Profiles
Understanding the stability of these strained rings is vital for synthetic planning and shelf-life.
1. Chemical Stability (Acid/Base)
-
Oxetane:
-
Acid Sensitivity: While less reactive than epoxides, oxetanes can undergo ring-opening in strong Brønsted or Lewis acids (e.g., TFA, BF3·OEt2), especially if nucleophiles (water, chloride) are present.
-
Protocol Note: Avoid prolonged exposure to strong acids during Cbz deprotection. Hydrogenolysis is preferred.
-
-
-
Robustness: The azetidine ring is kinetically stable to both acid and base. The ring strain (~26 kcal/mol) is high, but the kinetic barrier prevents opening under standard conditions.
-
Reactivity: The free secondary amine (in Compound B) is a nucleophile. It will readily react with electrophiles (acid chlorides, aldehydes) if not protected.
-
2. Metabolic Stability (Microsomal)
-
Oxetane: Generally exhibits high metabolic stability . The ring blocks adjacent metabolic sites (steric bulk) and the oxygen reduces the lipophilicity that typically drives CYP450 binding.
-
Azetidine: The unsubstituted ring nitrogen is a metabolic liability (N-oxidation or glucuronidation). In drug candidates, this nitrogen is almost always capped (alkylated, acylated, or arylated) to prevent rapid clearance.
Visualization: Stability Decision Tree
Figure 2: Reactivity profile under standard synthetic conditions.
Part 4: Synthetic Utility & Protocols
Both compounds are primarily used as "masked" amines. The Cbz group allows for orthogonal protection strategies.
Deprotection Protocol (Cbz Removal)
Objective: Isolate the free primary amine (3-aminooxetane or 3,3-diaminoazetidine derivative).
Method A: Hydrogenolysis (Preferred for Oxetanes)
-
Reagents: H₂ (1 atm), 10% Pd/C, MeOH or EtOH.
-
Rationale: Neutral conditions prevent acid-catalyzed ring opening of the oxetane.
-
Procedure:
-
Dissolve Benzyl oxetan-3-ylcarbamate (1.0 eq) in MeOH (0.1 M).
-
Add 10 wt% Pd/C catalyst.
-
Stir under H₂ balloon for 2-4 hours.
-
Filter through Celite. Note: Oxetan-3-amine is volatile; concentrate with care.
-
Method B: Acid Hydrolysis (HBr/AcOH)
-
Applicability: Suitable for Azetidine derivative; RISKY for Oxetane.
-
Rationale: The azetidine ring survives harsh acid, allowing Cbz removal if hydrogenation is not feasible (e.g., presence of sulfur).
Application in Scaffold Hopping
-
Scenario: A drug candidate with a gem-dimethyl group has poor solubility.
-
Scenario: A piperidine-based drug is too lipophilic and lacks potency.
-
Solution: Contract ring to Azetidine .
-
Result: If the nitrogen is basic, solubility skyrockets. The vector of the N-substituent changes, potentially accessing new binding pockets.
-
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2][5][7] Angewandte Chemie International Edition. [Link]
-
Burkhard, J. A., et al. (2010). "Oxetanes in Medicinal Chemistry: Synthesis and Properties." Journal of Medicinal Chemistry. [Link]
-
Lowe, D. (2014). "Azetidines and Oxetanes."[2][5][7] In the Pipeline (Science). [Link]
-
PubChem Compound Summary. (2024). "Benzyl azetidin-3-ylcarbamate."[6] National Center for Biotechnology Information. [Link]
-
Barnes-Seeman, D. (2012). "The Role of Azetidines in Drug Discovery." Current Topics in Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 3. 1-Benzylazetidine-3-carboxylic acid | C11H13NO2 | CID 3161318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl Benzoate_Hubei Greenhome Materials Technology ,INC. [en.greenhomechem.com]
- 5. researchgate.net [researchgate.net]
- 6. (S)-Benzyl (2-oxooxetan-3-YL)carbamate | C11H11NO4 | CID 489182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Strategic Bioisosterism: The Oxetane "Metabolic Shield" in Amine Drug Design
Executive Summary
In modern medicinal chemistry, the "Magic Methyl" effect—adding methyl groups to boost potency—often comes at the cost of increased lipophilicity (LogP) and rapid metabolic clearance. This guide analyzes the oxetane ring as a superior bioisostere for gem-dimethyl and carbonyl groups adjacent to amines.[1]
By replacing a gem-dimethyl group with a 3,3-disubstituted oxetane, researchers can lower the pKa of the adjacent amine by ~2.5–3.0 log units , reduce lipophilicity, and significantly extend metabolic half-life (
Part 1: The Physicochemical Rationale[2]
The primary driver for oxetane substitution is the modulation of basicity and lipophilicity .[1]
The pKa Modulation Effect
High basicity in amine drugs often leads to:
-
hERG Channel Inhibition: Positively charged amines at physiological pH bind to the hERG channel, causing cardiotoxicity.[1]
-
Lysosomotropic Trapping: Basic drugs accumulate in acidic lysosomes, increasing volume of distribution (
) but reducing free drug concentration in the cytosol. -
P-gp Efflux: Highly basic amines are frequent substrates for P-glycoprotein.[1]
The oxetane oxygen exerts a strong electron-withdrawing inductive effect (-I) on the adjacent amine.[1][2] Unlike a carbocyclic ring (cyclobutane) or an alkyl chain, the oxetane pulls electron density away from the nitrogen lone pair, making it less available for protonation.[2]
Lipophilicity (LogD) and Solvation
Replacing a lipophilic gem-dimethyl group with an oxetane reduces LogP. The exposed oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility and solvation, which often translates to improved metabolic stability by reducing non-specific binding to CYP450 active sites.[1]
Part 2: Comparative Analysis (Oxetane vs. Alternatives)
The following table compares the impact of substituting a gem-dimethyl group with an oxetane or cyclobutane on a representative piperidine-based scaffold (data synthesized from Wuitschik et al. and chemically equivalent matched molecular pairs).
Table 1: Impact on Physicochemical and Metabolic Parameters[2]
| Parameter | gem-Dimethyl (–C(CH₃)₂) | Cyclobutane | Oxetane (3,3-subst.) | Performance Impact |
| pKa (of adjacent amine) | ~9.8 (Highly Basic) | ~9.7 (No change) | ~7.3 (Modulated) | Optimal: Closer to physiological pH; reduces hERG risk.[1] |
| LogD (7.4) | High (Baseline) | High (+0.4 vs. Me₂) | Low (-0.4 to -1.0) | Improved: Lower lipophilicity improves solubility.[1] |
| Metabolic Clearance ( | High (Rapid N-dealkylation) | Medium/High | Low (Extended | Superior: Blocks CYP oxidation sites sterically and electronically. |
| Solubility | Low | Very Low | High | Improved: Oxygen atom acts as H-bond acceptor.[1] |
| Chemical Stability | Stable | Stable | Stable | Neutral: Surprisingly stable to hydrolysis despite ring strain.[1] |
Mechanistic Visualization
The following diagram illustrates the electronic and steric "shielding" mechanism provided by the oxetane ring.
Caption: Comparative pathway showing how oxetane substitution lowers pKa and lipophilicity, preventing CYP450 binding and extending metabolic stability.
Part 3: Case Study – Entospletinib Optimization
A compelling example of oxetane utility is found in the optimization of Entospletinib (SYK inhibitor).[3]
-
The Problem: The initial lead contained a morpholine ring that was susceptible to oxidative metabolism.[1][3] Replacing it with a 4-ethyl-piperazine improved stability but increased basicity (pKa ~8.0), leading to poor selectivity (T-cell vs. B-cell).[1][3]
-
The Solution: Introduction of an oxetane at the 4-position of the piperazine.[1][3]
-
The Result:
This confirms that oxetanes are not just "metabolic blockers" but precision tools for tuning the physicochemical profile of amine drugs.[1]
Part 4: Experimental Protocol – Metabolic Stability Assay
To validate the impact of oxetane substitution, a rigorous Human Liver Microsome (HLM) Stability Assay is required. This protocol ensures data integrity through specific controls and quenching steps.[1]
Workflow Overview
Caption: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay used to determine intrinsic clearance (
Detailed Methodology
-
Stock Preparation:
-
Prepare 10 mM stock solutions of the Oxetane analog and the gem-dimethyl control in DMSO.
-
Dilute to 1 µM final incubation concentration in 100 mM Potassium Phosphate buffer (pH 7.4). Note: 1 µM is chosen to ensure pseudo-first-order kinetics (typically < Km).[1]
-
-
Microsomal Incubation:
-
Sampling & Quenching:
-
At time points
minutes, remove 50 µL aliquots. -
Immediately dispense into 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) to quench the reaction and precipitate proteins.
-
-
Analysis:
-
Centrifuge samples at 3,000–4,000 rpm for 20 minutes at 4°C.
-
Analyze the supernatant via LC-MS/MS (e.g., Triple Quadrupole) monitoring the parent ion transition.
-
-
Data Calculation:
References
-
Wuitschik, G., et al. (2006).[1][7] Oxetanes as Promising Modules in Drug Discovery.[1][8][2][7][9][10][11] Angewandte Chemie International Edition.[1][7] [Link]
-
Wuitschik, G., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[1] Journal of Medicinal Chemistry.[1] [Link]
-
Bull, J. A., et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[1][7] Chemical Reviews.[1] [Link]
-
Bajo, E., et al. (2023).[1] Oxetanes in Drug Discovery Campaigns.[1][8][2][7] Journal of Medicinal Chemistry.[1] [Link]
-
Cyprotex. Microsomal Stability Assay Protocol. Evotec.[1] [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolic Stability Assays [merckmillipore.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. info.mercell.com [info.mercell.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxetanes - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Comparative Crystallographic Analysis: Benzyl Oxetan-3-ylcarbamate Derivatives
Executive Summary
In modern medicinal chemistry, the modulation of physicochemical properties without altering potency is a persistent bottleneck. This guide analyzes the benzyl oxetan-3-ylcarbamate scaffold, specifically focusing on the oxetane ring as a high-value bioisostere for gem-dimethyl and carbonyl groups.[1][2]
While gem-dimethyl groups often introduce metabolic liabilities and lipophilicity (increasing LogP), and carbonyls introduce enolization risks, the oxetane moiety offers a unique "Goldilocks" zone: low lipophilicity, high metabolic stability, and specific hydrogen-bond accepting capabilities.
This guide provides a structural comparison of the oxetan-3-ylcarbamate motif against its primary alternatives, supported by crystallographic insights and experimental protocols.
Structural & Crystallographic Analysis[3]
The Bioisostere Landscape
The decision to incorporate an oxetan-3-ylcarbamate relies on three structural pillars: volume, polarity, and vector alignment.
| Feature | Oxetane (Target) | gem-Dimethyl (Alternative A) | Cyclobutane (Alternative B) |
| Electronic Character | Polar (Ether oxygen) | Non-polar (Hydrophobic) | Non-polar |
| H-Bonding | H-Bond Acceptor (O) | None | None |
| Ring Conformation | Puckered (~8-30°) | Tetrahedral (Acyclic) | Puckered (variable) |
| Metabolic Stability | High (Blocks C-H oxidation) | Low (Benzylic oxidation risk) | Moderate |
| Solubility Impact | Significant Increase | Decrease | Neutral/Decrease |
Crystallographic Insights: The Oxetane Pucker
X-ray diffraction studies of N-oxetan-3-yl derivatives reveal critical conformational preferences that dictate how these molecules pack in the solid state and bind in protein pockets.
Key Structural Parameters (Representative of Class):
-
Ring Puckering: Unlike the planar depiction often seen in 2D sketches, the oxetane ring in crystal structures typically exhibits a puckering angle (
) between 8.7° and 30° . This deviation from planarity is crucial for relieving torsional strain between adjacent methylene groups. -
Bond Angles: The internal C-O-C angle is compressed (~92°), significantly deviating from the ideal tetrahedral angle (109.5°). This strain is the thermodynamic driver for the ring's reactivity in specific conditions but is kinetically stable in physiological environments.
-
Vector Alignment: The C(3)–N bond in oxetan-3-ylcarbamates aligns nearly perfectly with the bisector of the gem-dimethyl group it replaces, ensuring that the substituents project into the same spatial region within a binding pocket.
Intermolecular Interactions
The defining crystallographic feature of benzyl oxetan-3-ylcarbamate derivatives is the Hydrogen Bond Network .
-
Donor: The carbamate N-H.
-
Acceptor: The oxetane oxygen (ether).
-
Observation: In crystal lattices, these molecules often form infinite chains or dimers where the carbamate N-H donates a hydrogen bond to the oxetane oxygen of a neighboring molecule. Gem-dimethyl analogs lack this acceptor, forcing them to rely on the carbonyl oxygen of the carbamate, altering the packing motif and reducing aqueous solubility.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the oxetane scaffold over alternatives, based on structural data.
Caption: Decision tree for bioisosteric replacement. Oxetanes are prioritized when solubility and metabolic blocking are required simultaneously.
Experimental Protocols
Synthesis of Benzyl Oxetan-3-ylcarbamate
Rationale: Direct amination of oxetan-3-one is common, but the Curtius rearrangement offers a robust route to the carbamate without handling unstable amine intermediates.
Reagents: 3-Oxetanecarboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Benzyl alcohol, Toluene.
-
Activation: Charge a flame-dried flask with 3-oxetanecarboxylic acid (1.0 eq) and anhydrous toluene (0.5 M). Add TEA (1.1 eq) under N₂ atmosphere.
-
Azide Formation: Cool to 0°C. Add DPPA (1.05 eq) dropwise. Stir for 1 hour at RT.
-
Rearrangement: Heat the mixture to 80°C. Evolution of N₂ gas indicates the formation of the isocyanate intermediate. Monitor via IR (appearance of -N=C=O peak ~2270 cm⁻¹).
-
Trapping: Once gas evolution ceases (~1-2 h), add Benzyl alcohol (1.5 eq). Continue heating at 80°C for 4 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.
-
Purification: Silica gel chromatography (Gradient: 10-50% EtOAc/Hexanes).
Crystallization Protocol (Vapor Diffusion)
Rationale: Oxetane derivatives are often too soluble in polar solvents for simple cooling crystallization. Vapor diffusion allows for controlled supersaturation.
Materials:
-
Solvent (Inner Vial): Dichloromethane (DCM) or Methanol (good solubility).
-
Anti-solvent (Outer Vial): n-Heptane or Diethyl ether (poor solubility).
Step-by-Step:
-
Dissolution: Dissolve 20 mg of pure benzyl oxetan-3-ylcarbamate in the minimum amount of DCM (approx. 0.5 mL) in a small 4 mL vial (inner vial). Ensure the solution is clear; filter through a 0.2 µm PTFE syringe filter if necessary to remove nucleation sites.
-
Chamber Setup: Place the small vial (uncapped) inside a larger 20 mL scintillation vial (outer vial).
-
Anti-solvent Addition: Carefully add n-Heptane (approx. 3-4 mL) to the outer vial. Critical: Do not let the heptane overflow into the inner vial. The liquid level of the outer vial should be lower than the rim of the inner vial.
-
Equilibration: Cap the outer vial tightly. Seal with Parafilm to prevent total solvent evaporation.
-
Incubation: Store at 20°C in a vibration-free environment.
-
Harvesting: Crystals suitable for X-ray diffraction (block-like or prisms) typically form within 2-5 days as the volatile DCM diffuses out and heptane diffuses in.
Comparative Data Summary
The following table summarizes the physicochemical shifts observed when transitioning from a gem-dimethyl to an oxetane scaffold within a carbamate context.
| Metric | gem-Dimethyl Analog | Oxetane Analog | Net Effect |
| LogP (Lipophilicity) | High (Baseline) | Lower (~ -1.0 to -1.5 units) | Improved aqueous solubility. |
| Metabolic Clearance | High (C-H oxidation) | Low | Blocked metabolic "hot spot". |
| H-Bond Acceptors | 2 (Carbamate CO + O) | 3 (Carbamate CO + O + Oxetane O) | Enhanced solvent interaction. |
| Molecular Volume | ~75 ų | ~64 ų | Reduced steric bulk; better fit in tight pockets. |
| C-O Bond Length | N/A | 1.45 Å (avg) | Indicator of ring strain. |
References
-
Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[3][4][5][6][7][8][9] Angewandte Chemie International Edition, 45(46), 7736-7739.
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Spirocyclic Oxetanes." Organic Letters, 12(9), 1944–1947.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. atlantis-press.com [atlantis-press.com]
- 7. N-Benzyl-N-(oxetan-3-yl)oxetan-3-amine|CAS 1823812-00-5 [benchchem.com]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Disposal of Benzyl oxetan-3-ylcarbamate
For the modern researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of Benzyl oxetan-3-ylcarbamate, grounding each step in established scientific principles and regulatory standards to ensure the safety of personnel and the protection of our environment.
Foundational Principles: Understanding the Chemistry of Disposal
The disposal protocol for Benzyl oxetan-3-ylcarbamate is dictated by the reactivity of its constituent functional groups: the carbamate linkage and the strained oxetane ring. A nuanced understanding of their behavior is paramount to mitigating risks during handling and disposal.
The Carbamate Moiety: Carbamates are recognized by the U.S. Environmental Protection Agency (EPA) as toxic, and wastes generated from their production and use are regulated as hazardous under the Resource Conservation and Recovery Act (RCRA)[1]. They are known to be incompatible with strong acids, bases, and oxidizing agents.
The Oxetane Ring: The four-membered oxetane ring possesses significant ring strain, making it susceptible to ring-opening reactions, particularly under acidic conditions[2][3]. While generally stable in the presence of bases, its reactivity under acidic conditions can be unpredictable and lead to the formation of unintended byproducts[2][4].
This dual reactivity profile informs our core disposal directive: avoidance of uncontrolled chemical reactions in waste streams. Indiscriminate mixing with other laboratory waste is not permissible.
Immediate Safety and Spill Response
Prior to handling Benzyl oxetan-3-ylcarbamate, ensure that all personnel are familiar with the appropriate personal protective equipment (PPE) and emergency procedures.
| PPE Requirement | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents dermal absorption. |
| Body Protection | Laboratory coat | Protects against incidental contact. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Avoids inhalation of any dusts or aerosols. |
In the event of a small spill:
-
Alert personnel in the immediate area.
-
Contain the spill using an inert absorbent material such as sand, diatomite, or universal binders[5]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all decontamination materials for disposal as hazardous waste.
Step-by-Step Disposal Protocol
The required method for the disposal of Benzyl oxetan-3-ylcarbamate, in compliance with EPA regulations for carbamate wastes, is through a licensed hazardous waste disposal facility. The most common and effective method is controlled incineration [1].
Step 1: Waste Segregation and Collection
All waste streams containing Benzyl oxetan-3-ylcarbamate must be segregated at the point of generation. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves).
-
Solutions containing the compound.
-
Spill cleanup materials.
Collect these wastes in a dedicated, properly labeled hazardous waste container. The container must be:
-
Made of a compatible material (e.g., high-density polyethylene).
-
Kept closed except when adding waste.
-
Stored in a designated satellite accumulation area.
Step 2: Labeling
The waste container must be labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "Benzyl oxetan-3-ylcarbamate".
-
The associated hazards (e.g., "Toxic").
-
The date of accumulation.
Step 3: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Waste Stream Management: A Decision-Making Workflow
To prevent accidental and hazardous mixing of waste, the following workflow should be implemented.
Caption: Waste segregation decision tree for Benzyl oxetan-3-ylcarbamate.
Disposal of Empty Containers
Empty containers that once held Benzyl oxetan-3-ylcarbamate must also be disposed of as hazardous waste unless properly decontaminated.
Decontamination Procedure:
-
Rinse the container three times with a suitable solvent (e.g., isopropanol or ethanol).
-
Collect the rinsate in a designated hazardous waste container for liquid waste.
-
Allow the container to air dry completely in a fume hood.
-
Once dry, the container can be disposed of as regular laboratory glassware or plastic waste, after defacing the original label.
References
-
U.S. Environmental Protection Agency. (2011, August 12). EPA Issues Rule on Carbamate Wastes. EPA. [Link]
-
U.S. Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. [Link]
-
U.S. Environmental Protection Agency. (1994, March 1). Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. EPA. [Link]
-
Restek Corporation. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Restek. [Link]
-
University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. [Link]
-
Kovalev, I. S., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7679. [Link]
-
Khan Academy. (2020, November 3). Hydrolysis of carboxylic and carbonic acid derivatives. YouTube. [Link]
-
Zhuravlev, F., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4943–4947. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(28), 4516-4527. [Link]
-
Burkhard, J. A., et al. (2010). Oxetanes as versatile building blocks in drug discovery. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
-
Wikipedia. Carbamate. [Link]
-
ResearchGate. (a) Hydrolysis of carbamate. (b) Degradation products of sugar derived dilactones containing cross. [Link]
-
PubChem. (S)-Benzyl (2-oxooxetan-3-YL)carbamate. [Link]
-
ResearchGate. Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. [Link]
-
Beilstein Journal of Organic Chemistry. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]
-
The Dong Group. Oxetane Presentation. [Link]
-
Canyon Components. AMMONIUM CARBAMATE. [Link]
-
ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
Marco Rubber & Plastics. Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone. [Link]
-
U.S. Environmental Protection Agency. Carbamates Waste Compatibility. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
